molecular formula C30H25F3N4O3S B2541028 5-cyano-N-(2-methoxyphenyl)-2-methyl-6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-4-phenyl-1,4-dihydropyridine-3-carboxamide CAS No. 477296-11-0

5-cyano-N-(2-methoxyphenyl)-2-methyl-6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-4-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B2541028
CAS No.: 477296-11-0
M. Wt: 578.61
InChI Key: LEAADESUGUJCGJ-UHFFFAOYSA-N
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Description

The compound 5-cyano-N-(2-methoxyphenyl)-2-methyl-6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-4-phenyl-1,4-dihydropyridine-3-carboxamide (hereafter referred to as Compound A) is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:

  • A 1,4-dihydropyridine core with a cyano group at position 5 and a methyl group at position 2.
  • A 2-methoxyphenylcarboxamide substituent at position 3.
  • A phenyl group at position 4.
  • A thioether side chain at position 6, terminating in a 2-oxoethylamino group linked to a 3-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-4-phenyl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25F3N4O3S/c1-18-26(28(39)37-23-13-6-7-14-24(23)40-2)27(19-9-4-3-5-10-19)22(16-34)29(35-18)41-17-25(38)36-21-12-8-11-20(15-21)30(31,32)33/h3-15,27,35H,17H2,1-2H3,(H,36,38)(H,37,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAADESUGUJCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C#N)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-cyano-N-(2-methoxyphenyl)-2-methyl-6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-4-phenyl-1,4-dihydropyridine-3-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C30H27ClN4O3S
  • Molecular Weight : 559.08 g/mol
  • CAS Number : 309732-32-9

The compound exhibits several biological activities that can be attributed to its structural components:

  • Anticancer Activity : The dihydropyridine moiety is known for its ability to interact with various biological targets, potentially inhibiting tumor growth and proliferation.
  • Anti-inflammatory Effects : Similar compounds have shown efficacy in reducing inflammation through the inhibition of cyclooxygenases (COX), which are key enzymes in the inflammatory process .
  • Antioxidant Properties : The presence of cyano and thio groups suggests potential antioxidant activity, which can protect cells from oxidative stress.

In Vitro Studies

In vitro studies have demonstrated that derivatives of dihydropyridine compounds possess cytotoxic effects against various cancer cell lines. For instance, a related compound exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including HeLa and CaCo-2 . This suggests that the target compound may also exhibit similar or enhanced cytotoxic properties.

In Vivo Studies

Research involving animal models has highlighted the potential therapeutic applications of this compound in treating conditions such as cancer and metabolic disorders. For example, analogous compounds have shown significant reductions in tumor size and improved survival rates in mice models when administered at specific dosages .

Case Studies

StudyCompoundBiological ActivityFindings
5-cyano-N-(2-methoxyphenyl)-...AnticancerSignificant cytotoxicity against human cervical carcinoma cells (HeLa).
Related Dihydropyridine DerivativeAnti-inflammatoryInhibition of COX enzymes leading to reduced inflammation in rat models.
Thio-substituted DihydropyridinesAntioxidantDemonstrated antioxidant activity with IC50 values lower than standard antioxidants like gallic acid.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 5-cyano-N-(2-methoxyphenyl)-2-methyl-6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-4-phenyl-1,4-dihydropyridine-3-carboxamide exhibit significant anticancer properties. A study demonstrated that related compounds inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .

Cardiovascular Applications

The compound has been identified as a potential non-steroidal antagonist of the mineralocorticoid receptor, which may be beneficial in the prophylaxis and treatment of cardiovascular disorders such as heart failure and diabetic nephropathy . Its ability to modulate mineralocorticoid receptor activity suggests a role in managing fluid retention and hypertension.

Antimicrobial Activity

Compounds with similar structural motifs have shown promising antimicrobial effects against various pathogens. Research indicates that these compounds can inhibit bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Case Studies

Several case studies highlight the biological activity of similar compounds:

Anticancer Activity : A study indicated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Effects : Research demonstrated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, suggesting their potential as new antibiotics .

Comparison with Similar Compounds

Structural Similarities and Variations

The following table summarizes key structural analogs of Compound A , highlighting substituent differences and their implications:

Compound Name (IUPAC) Key Substituents Structural Divergence from Compound A Potential Implications
AZ331 : 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-DHP-3-carboxamide 4-(2-furyl); 2-(4-methoxyphenyl) in thioether side chain Furyl vs. phenyl at position 4; methoxyphenyl vs. trifluoromethylphenyl Reduced lipophilicity; altered receptor binding due to furyl’s electron-rich nature.
AZ257 : 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-DHP-3-carboxamide 4-bromophenyl in thioether side chain Bromo vs. trifluoromethyl; furyl at position 4 Enhanced halogen bonding potential; reduced metabolic stability due to bromine.
Compound B : 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethylthio})-2-methyl-1,4-DHP-3-carboxamide 3-methoxyphenylamino in thioether side chain Methoxy vs. trifluoromethyl in amino group Lower electron-withdrawing effect; decreased membrane permeability.
Parchem 338977-82-5 : 5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide Pyridine core; trifluoromethylphenylmethyl group Pyridine vs. 1,4-DHP core; chloro substituent Different conformational flexibility; potential for varied target selectivity.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in Compound A enhances lipophilicity (logP ~3.5 estimated) compared to methoxy (logP ~2.8) or bromo (logP ~3.0) analogs, improving blood-brain barrier penetration .
  • Receptor Binding : The 3-(trifluoromethyl)phenyl moiety may engage in strong hydrophobic or π-π stacking interactions with aromatic residues in target proteins, unlike bromo or methoxy groups .

Q & A

Basic: What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?

Answer:
The synthesis involves multi-step protocols, typically starting with the construction of the 1,4-dihydropyridine core via Hantzsch-like cyclization. Critical intermediates include:

  • Thioether precursor : Formed by coupling 2-mercaptoacetamide derivatives with halogenated intermediates (e.g., bromophenyl or trifluoromethylphenyl groups) under basic conditions (K₂CO₃, DMF, 60–80°C) .
  • Amide linkage : Introduced via carbodiimide-mediated coupling (EDC/HOBt) between the carboxylic acid group of the dihydropyridine and the 2-methoxyaniline derivative .
    Key optimization : Use of anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) to prevent oxidation of the dihydropyridine ring .

Advanced: How can researchers optimize the yield during the amidation step with steric hindrance from the 3-(trifluoromethyl)phenyl group?

Answer:
Steric hindrance from bulky substituents can reduce coupling efficiency. Strategies include:

  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance reactivity in carbodiimide-mediated couplings .
  • Solvent effects : Polar aprotic solvents like DMF improve solubility of aromatic intermediates.
  • Temperature modulation : Gradual warming (0°C → RT) minimizes side reactions.
    Data from analogous compounds : Yields improved from 45% to 72% when switching from DCM to DMF in similar amidation reactions .

Basic: What spectroscopic techniques are most effective for confirming the thioether and amide linkages?

Answer:

  • ¹H NMR : Thioether protons appear as a singlet at δ 3.5–4.0 ppm. Amide NH protons resonate at δ 8.0–10.0 ppm (broad, exchangeable) .
  • ¹³C NMR : Carbonyl groups (amide C=O) at ~170 ppm; thioether C-S at ~35–40 ppm .
  • HRMS : Exact mass matching confirms molecular integrity (e.g., [M+H]⁺ calculated for C₃₀H₂₄F₃N₄O₃S: 593.15) .

Advanced: How to resolve contradictions between in vitro enzyme inhibition and cellular cytotoxicity data?

Answer:
Contradictions often arise from:

  • Membrane permeability : Use logP calculations or Caco-2 assays to assess cellular uptake .
  • Metabolic stability : Incubate the compound with liver microsomes to identify rapid degradation .
  • Off-target effects : Perform kinome-wide profiling to rule out non-specific interactions .
    Case study : A structurally similar dihydropyridine showed potent enzyme inhibition (IC₅₀ = 50 nM) but no cytotoxicity due to poor cellular penetration .

Basic: What purification strategies are recommended for isolating the target compound?

Answer:

  • Column chromatography : Use silica gel with gradient elution (hexane/EtOAc → DCM/MeOH) .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve closely related by-products .

Advanced: What computational methods predict binding affinity to pharmacological targets, and how are they validated?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., kinase domains). Focus on hydrogen bonding with the amide group and π-π stacking with aromatic rings .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • Validation : Compare computational results with SPR (surface plasmon resonance) binding assays (KD values) .

Basic: What parameters are critical for forming the 1,4-dihydropyridine ring during synthesis?

Answer:

  • pH control : Mildly acidic conditions (pH 5–6) stabilize the ring during cyclization .
  • Temperature : Slow heating (40°C → 80°C) prevents decomposition.
  • Catalysts : Ammonium acetate accelerates ring closure in ethanol .

Advanced: How to design a SAR study for the 2-methoxyphenyl and 3-(trifluoromethyl)phenyl substituents?

Answer:

  • Analog synthesis : Replace substituents with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups .
  • Bioactivity testing : Evaluate enzyme inhibition (IC₅₀), cytotoxicity (CC₅₀ in HepG2 cells), and logP (lipophilicity).
  • Data analysis : Use multivariate regression to correlate substituent properties (Hammett σ, π) with activity .

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